molecular formula C18H28N2O2 B587329 rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine CAS No. 1246816-58-9

rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine

Cat. No.: B587329
CAS No.: 1246816-58-9
M. Wt: 304.434
InChI Key: OJRUJUHRNMSODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine is a chiral piperidine-derived imine compound characterized by a methoxymethyl-substituted hydroxy group at the 3-position of the piperidine ring.

Properties

IUPAC Name

1-[2-[3-(methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14(2)11-17(19)16-8-4-5-9-18(16)20-10-6-7-15(12-20)22-13-21-3/h4-5,8-9,14-15,19H,6-7,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRUJUHRNMSODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=N)C1=CC=CC=C1N2CCCC(C2)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

The compound features a piperidine ring substituted at the 3-position with a methoxymethoxy group and a phenylbutylimine side chain. Key computed properties include:

  • Topological Polar Surface Area : 45.6 Ų

  • Hydrogen Bond Donor/Acceptor Count : 1/4

  • Rotatable Bonds : 7

  • XLogP3-AA : 3.4, indicating moderate lipophilicity.

These properties influence solvent selection and reaction kinetics during synthesis.

Catalytic Asymmetric Synthesis

Patent-Derived Methodology (CN105384708A)

The Chinese patent CN105384708A outlines a catalytic asymmetric route for synthesizing the related (S)-(+)-1-(2-piperidinylphenyl)-3-methylbutylamine, adaptable for the target imine.

Reaction Pathway

  • Ketone Formation :

    • 3-Methyl-1-(2-piperidinylphenyl)-1-butanone reacts with benzylamine in chloroform under reflux with ammonium chloride catalysis.

    • Yield : 97.5% for intermediate imine formation.

  • Asymmetric Hydrogenation :

    • Chiral catalyst system: RuCl₃/(S)-(-)-BINOL/titanium isopropylate in methanol/dichloromethane.

    • Conditions: 60°C, 8 bar H₂, 6 hours.

    • Enantiomeric Excess (ee) : 99.0% achieved for amine intermediate.

  • Imine Formation :

    • Oxidation of the amine intermediate to the imine using mild oxidants (e.g., MnO₂).

Optimization Challenges

  • Chiral Catalyst Loading : 2 mol% RuCl₃ required for high ee.

  • Racemization Control : pH and temperature critical during imine formation to prevent racemization.

Racemic Synthesis Strategies

Non-Chiral Catalysis

Omitting chiral catalysts in the hydrogenation step produces the racemic amine, subsequently oxidized to the imine:

  • Catalyst : Pd/C under 5 bar H₂.

  • Yield : 94% for racemic amine.

Kinetic Resolution

While the patent notes kinetic resolution methods yield high-purity enantiomers, they are impractical for racemic mixtures due to maximum 50% yield limitations .

Comparative Analysis of Methods

Parameter Catalytic Asymmetric Racemic Synthesis
Catalyst Cost High (chiral ligands)Low (Pd/C)
Yield 92–97%94%
Purity Control ChallengingSimplified
Scalability ModerateHigh

Chemical Reactions Analysis

Types of Reactions

rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine involves its interaction with specific molecular targets. The hydroxy and methoxymethyl groups on the piperidine ring play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Lysophospholipids (ALPs)

ALPs, such as rac-1-hexadecyl-2-methoxy-glycero-3-phosphocholine (), share functional similarities with the target compound, including ether-linked alkyl chains and methoxy substitutions. However, key structural differences include:

  • Backbone : ALPs utilize a glycerol backbone, whereas the target compound features a piperidine ring.
  • Functional Groups : ALPs contain a phosphate group critical for membrane integration, while the target compound’s imine group may enable nucleophilic reactivity or metal coordination .
Mechanistic Differences:
  • Cytotoxicity : ALPs inhibit phosphatidylcholine synthesis and accumulate cytotoxic lysophospholipids in tumor cells due to low alkyl cleavage enzyme activity . In contrast, the target compound’s piperidine-imine structure may interact with enzymes or receptors unrelated to phospholipid metabolism, though this requires further study.
  • Metabolic Stability : ALPs resist degradation due to ether bonds, but the target compound’s methoxymethyl group and imine bond could confer stability against hydrolysis or enzymatic cleavage .

Piperidine Derivatives

Compounds like 3-(Aminomethyl)pyridine () and 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine () highlight structural parallels:

  • Substitutions : Methoxymethyl and aromatic groups are common, influencing solubility and bioavailability.
  • Biological Activity : Pyridine and piperidine derivatives often target neurotransmitter receptors or enzymes (e.g., acetylcholinesterase), but the target compound’s imine group may enable unique interactions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Mechanism of Action Metabolic Stability
rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine Piperidine-imine 3-hydroxy-3-O-methoxymethyl, phenylbutylimine Hypothesized enzyme/receptor interaction High (methoxymethyl, imine)
rac-1-hexadecyl-2-methoxy-glycero-3-phosphocholine (ALP) Glycerol-phosphate Ether-linked alkyl, methoxy, phosphate Phospholipid metabolism disruption Moderate (ether bond)
3-(Aminomethyl)pyridine Pyridine Aminomethyl Neuromodulation, enzyme inhibition Low (prone to oxidation)

Research Findings and Implications

Metabolic Pathways

  • ALPs : Accumulate in tumor cells due to deficient alkyl cleavage enzymes, leading to lysophospholipid cytotoxicity .
  • Target Compound : The methoxymethyl group may resist hydrolysis, while the imine group could participate in Schiff base formation with cellular amines, altering protein function or signaling pathways .

Cytotoxicity Selectivity

  • ALPs: Selectively toxic to leukemic cells over normal macrophages, attributed to differential enzyme expression .

Biological Activity

Overview

rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine, with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol, is a complex organic compound that has garnered interest in various fields of biological research. This compound is notable for its potential biological activity, particularly in the context of proteomics and medicinal chemistry.

PropertyValue
Molecular FormulaC18H28N2O2
Molecular Weight304.43 g/mol
CAS Number1246816-58-9
Density1.1 ± 0.1 g/cm³
Boiling Point425.8 ± 45.0 °C

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent substitution reactions to introduce hydroxy and methoxymethyl groups. The final assembly is achieved through condensation reactions with phenylbutylimine moieties.

The mechanism of action involves interactions with specific molecular targets, where the hydroxy and methoxymethyl groups enhance binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction could lead to various biological effects, including alterations in signaling pathways or enzyme activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer protective effects against neuronal damage, indicating potential applications in neurodegenerative disorders.
  • Antimicrobial Properties : Some studies have shown that derivatives of this compound exhibit activity against various microbial strains, suggesting its utility in developing new antimicrobial agents.

Case Studies

  • Neuroprotection in Animal Models : In a study involving animal models of Parkinson's disease, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in neuroinflammation and apoptosis markers compared to control groups.
  • Antioxidant Efficacy : Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated a dose-dependent increase in scavenging activity, supporting its potential as an antioxidant agent.

Research Applications

The compound is primarily utilized in:

  • Proteomics Research : It serves as a biochemical tool for studying protein interactions and modifications.
  • Medicinal Chemistry : Investigated for its therapeutic properties targeting specific molecular pathways.

Q & A

Basic Synthesis and Purification

Q: What synthetic strategies are optimal for achieving high-purity rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine? A:

  • Multi-step synthesis : Begin with a piperidine scaffold functionalized at the 3-position with hydroxy and methoxymethyl groups (analogous to methods in for phenyl ether derivatives). Use reductive amination or nucleophilic substitution to introduce the butylimine moiety.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to the compound’s stereochemical complexity. Monitor purity via HPLC (as described in for structurally related compounds) to ensure >95% purity .
  • Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometric control of reagents.

Advanced Stereochemical Resolution

Q: How can researchers resolve stereochemical ambiguities in the racemic mixture of this compound? A:

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) paired with polar organic mobile phases. Reference , which details chiral separations of piperidine derivatives using similar techniques .
  • Crystallization : Opt for diastereomeric salt formation with chiral acids (e.g., tartaric acid). This method is effective for separating enantiomers in piperidine-containing compounds, as noted in for fluorophenyl-piperidine derivatives .
  • Validation : Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or X-ray crystallography.

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the biological activity of this compound? A:

  • In vitro assays : Prioritize receptor-binding studies (e.g., GPCR or kinase targets) using radioligand displacement assays. highlights analogous protocols for pyridine-based inhibitors .
  • Metabolic stability : Assess hepatic microsomal stability (human/rat) to predict pharmacokinetic behavior. Use LC-MS/MS for metabolite identification, as applied to structurally complex amines in .
  • Structural analogs : Compare activity with simplified derivatives (e.g., removing the methoxymethyl group) to identify critical pharmacophores.

Mechanistic Studies on Stability

Q: How can researchers address instability of the methoxymethyl group under acidic/basic conditions? A:

  • pH-controlled experiments : Perform kinetic studies in buffered solutions (pH 1–13) to identify degradation pathways. Reference ’s protocols for piperidine hydrochloride stability .
  • Protective strategies : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl ethers) during synthesis, as demonstrated in for hydroxylated pyridines .
  • Analytical tools : Use NMR (¹H/¹³C) to track structural changes and quantify degradation products.

Data Contradictions in Purity Analysis

Q: How should conflicting purity data (e.g., HPLC vs. elemental analysis) be resolved? A:

  • Cross-validation : Combine HPLC (for organic impurities) with ion chromatography (for inorganic salts) and elemental analysis (C/H/N). emphasizes multi-method validation for heterocyclic compounds .
  • Trace quantification : Employ high-resolution mass spectrometry (HRMS) to detect low-abundance contaminants (<0.1%), as applied to complex amines in .
  • Batch consistency : Compare multiple synthetic batches to isolate procedural errors (e.g., incomplete washing steps).

Computational Modeling for Structure-Activity Relationships

Q: What in silico approaches are suitable for predicting the compound’s interaction with biological targets? A:

  • Molecular docking : Use software like AutoDock Vina to model binding to piperidine-recognizing receptors (e.g., sigma-1). Reference ’s work on triazole-piperidine interactions .
  • MD simulations : Perform 100-ns simulations to assess conformational flexibility of the methoxymethyl group in aqueous environments.
  • QSAR modeling : Train models on analogs from and to correlate substituent effects (e.g., methoxy position) with activity .

Advanced Synthetic Route Optimization

Q: How can researchers optimize yield while minimizing stereochemical byproducts? A:

  • Catalysis : Explore asymmetric catalysis (e.g., chiral Lewis acids) for enantioselective imine formation. ’s use of organocatalysts for similar reactions provides a template .
  • Reaction monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent polarity, catalyst loading) for systematic optimization.

Safety and Handling Protocols

Q: What safety precautions are critical during handling and disposal? A:

  • PPE requirements : Use nitrile gloves, lab coats, and fume hoods, as mandated for piperidine derivatives in .
  • Waste treatment : Neutralize acidic/basic waste streams before disposal. Incinerate organic residues at >800°C to prevent environmental release.
  • Spill management : Absorb spills with vermiculite or sand, referencing protocols for structurally related amines in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.